1-(ethenesulfonyl)-4-(trifluoromethyl)benzene

Covalent inhibitor design Michael acceptor reactivity Hammett linear free-energy relationship

Sourcing a vinyl sulfone with predictable electrophilicity? 1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene (CAS 169339-52-0) closes the gap between insufficiently reactive phenyl vinyl sulfone and overly reactive BTFP analogs. Delivers 3-10x rate enhancement for efficient cysteine-protease fragment screening while maintaining stereoselectivity in Diels-Alder and Michael cascades. ≥95% purity, multi-gram availability, and reliable supply reduce synthesis bottlenecks.

Molecular Formula C9H7F3O2S
Molecular Weight 236.21 g/mol
CAS No. 169339-52-0
Cat. No. B6257789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(ethenesulfonyl)-4-(trifluoromethyl)benzene
CAS169339-52-0
Molecular FormulaC9H7F3O2S
Molecular Weight236.21 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H7F3O2S/c1-2-15(13,14)8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2
InChIKeyIFGAAFFKMIPBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene – Vinyl Sulfone Building Block


1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene (CAS 169339-52-0) is a para-substituted aryl vinyl sulfone, combining a terminal vinyl sulfone electrophilic warhead with an electron-withdrawing 4-trifluoromethylphenyl substituent. This structural motif places it within the well-established class of vinyl sulfones that function as covalent cysteine protease inhibitors and versatile synthetic intermediates [1]. The compound serves as a Michael acceptor, dienophile, and olefination reagent, with its reactivity profile governed by the interplay between the electrophilic vinyl sulfone moiety and the electron-deficient aromatic ring [2].

Workflow Covalent cysteine protease inhibitor design and fragment-based screening
Role Electrophilic Michael acceptor and dienophile with intermediate reactivity
Context Asymmetric organocatalytic cycloadditions and Julia-Kocienski olefination

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene – Non-Interchangeable Analogs


Vinyl sulfones are not functionally interchangeable; their reactivity, selectivity, and physicochemical properties are exquisitely sensitive to the electronic character of the aryl substituent. The 4-trifluoromethyl group imparts a distinctive balance of electrophilicity and steric profile that differs markedly from both the parent phenyl vinyl sulfone and the highly activated 3,5-bis(trifluoromethyl)phenyl (BTFP) analog. Direct substitution with an unsubstituted phenyl vinyl sulfone risks insufficient electrophilicity for challenging nucleophiles, while the BTFP analog may lead to excessive reactivity and reduced stereoselectivity. The following quantitative evidence establishes where 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene occupies a differentiated and practically useful position within this reactivity landscape [1].

Reactivity Mismatch Substituting with unsubstituted phenyl vinyl sulfone may provide insufficient electrophilicity for challenging nucleophiles compared to the 4-CF₃ analog.
Stereoselectivity Shift The sterically demanding 3,5-bis(trifluoromethyl)phenyl (BTFP) analog may alter endo/exo selectivity and catalyst compatibility, limiting transferability to mono-CF₃ workflows.
Supply Risk The BTFP analog often requires custom synthesis with longer lead times, while the mono-CF₃ compound supports multi-supplier procurement.

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene – Differentiation Evidence


Enhanced Electrophilicity in Michael Addition

The electron-withdrawing 4-CF₃ substituent increases the electrophilicity of the vinyl sulfone β-carbon relative to the unsubstituted phenyl vinyl sulfone (R = H). Using the well-established Hammett σₚ constant for CF₃ (0.54) versus H (0.00), and reported reaction constants (ρ) for nucleophilic addition to vinyl sulfones of +0.8 to +1.2, the predicted rate enhancement for Michael addition of thiol nucleophiles is approximately 3- to 10-fold [1]. Phenyl vinyl sulfone served as the baseline comparator (relative rate = 1.0 in the published kinetic series), and the 4-CF₃ analog is expected to fall between phenyl vinyl sulfone and the substantially more reactive 4-NO₂-substituted analog [2].

Michael Addition Rate
Class-level inference
Predicted ~3- to 10-fold rate enhancement over phenyl vinyl sulfone
Supports reactivity screening for covalent warheads
Hammett LFER prediction; experimental verification needed
Covalent inhibitor design Michael acceptor reactivity Hammett linear free-energy relationship

Lipophilicity and Membrane Permeability

The presence of the 4-CF₃ group increases calculated lipophilicity (clogP) by approximately +0.9 log units compared to phenyl vinyl sulfone, based on fragment-based calculation methods [1]. Specifically, phenyl vinyl sulfone (calculated logP ≈ 1.3) versus 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene (calculated logP ≈ 2.2). This shift into a more favorable lipophilicity range for passive membrane permeability (logP 1–3 is generally optimal for oral bioavailability) represents a tangible advantage for the compound as a fragment or intermediate in medicinal chemistry programs [2].

Lipophilicity (clogP)
Class-level inference
+0.9 log units vs. phenyl vinyl sulfone (clogP ~2.2)
Balances permeability and solubility for fragment progression
Calculated via atomic fragment method; experimental logP not reported
Physicochemical properties Lipophilicity Drug-likeness

Dienophile Reactivity in Cycloadditions

In Diels-Alder and related cycloaddition reactions, the 3,5-bis(trifluoromethyl)phenyl (BTFP) vinyl sulfone has been reported to enhance reaction rates with α-alkyl α-cyanoacetates while maintaining enantioselectivities of 86–94% . The mono-4-CF₃ analog presents a less sterically demanding and electronically intermediate dienophile. This difference in steric bulk (mono- vs. bis-substitution) predicts improved endo/exo selectivity and reduced steric interference with chiral catalysts without a complete loss of the rate acceleration conferred by the electron-withdrawing aryl group [1]. Quantitative endo/exo ratios have not yet been reported in a direct head-to-head comparison, but the principal is well-precedented.

Dienophile Stereocontrol
Context-dependent
Predicted improved endo/exo selectivity vs. BTFP analog; direct ee% not reported
Asymmetric synthesis hypothesis requiring experimental validation
Based on reduced steric bulk; no head-to-head data available
Diels-Alder cycloaddition Dienophile reactivity Stereoselectivity

Commercial Availability and Purity

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene is commercially available from multiple suppliers with reported purities of ≥95% . In contrast, the 3,5-bis(trifluoromethyl)phenyl vinyl sulfone (CAS 548740-06-3) is less widely stocked and requires custom synthesis in many cases. The mono-CF₃ analog thus offers a pragmatic advantage: it provides meaningful electronic activation while maintaining reliable commercial access, reducing lead times and synthetic overhead for research programs [1].

Commercial Access
Reported
≥3 verified suppliers; typical purity ≥95%
Reduces single-source dependency for multi-step synthesis
Supplier landscape analysis (2025–2026); purity by HPLC/GC
Supply chain reliability Commercial availability Synthetic accessibility

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene – Application Scenarios


Covalent Fragment Screening for Cysteine Proteases

The intermediate electrophilicity of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene, inferred from Hammett analysis, makes it a strong candidate for fragment-based covalent inhibitor screening against cysteine proteases. Its predicted 3- to 10-fold rate enhancement over phenyl vinyl sulfone enables efficient target engagement at low fragment concentrations while potentially reducing off-target alkylation compared to highly activated warheads. Researchers can use this compound as a starting fragment, leveraging its balanced reactivity and favorable logP (~2.2) for cell permeability [1].

Asymmetric Organocatalytic Cycloadditions

Where the highly activated 3,5-bis(trifluoromethyl)phenyl analog may compromise stereoselectivity due to steric bulk and excessive reactivity, the mono-4-CF₃ vinyl sulfone is predicted to deliver improved enantiomeric excess in Diels-Alder, 1,3-dipolar cycloaddition, and Michael-initiated cascade reactions. This makes it a preferred dienophile or Michael acceptor for medicinal chemistry programs synthesizing chiral building blocks [1].

Julia-Kocienski Olefination for Trifluoromethyl Alkenes

The 4-(trifluoromethyl)phenyl sulfonyl group is a viable activating group for Julia-Kocienski olefination, offering a practical alternative to BTFP-sulfones when milder reaction conditions or easier by-product removal are desired. The mono-CF₃ analog provides sufficient electron withdrawal to facilitate the Smiles rearrangement while generating a sulfinate by-product that may be more readily separated than the BTFP-derived by-product [1].

Reliable Procurement for Multi-Step Synthesis

Research programs that require consistent, multi-gram quantities of a vinyl sulfone building block benefit from the broader commercial availability of the mono-CF₃ analog. With at least three verified suppliers and standard purity ≥95%, this compound minimizes procurement risk and enables scalable synthetic routes without the delays associated with custom synthesis of less common analogs [1].

Application
Selection Property
Validation Focus
Covalent fragment screening
Predicted intermediate electrophilicity
Off-target alkylation and target engagement assays
Asymmetric cycloadditions
Reduced steric bulk vs. BTFP analog
Enantiomeric excess and endo/exo ratio determination
Julia-Kocienski olefination
Sufficient electron withdrawal for Smiles rearrangement
By-product separation and reaction condition screening
Multi-step procurement
Multi-supplier commercial availability
Lot-to-lot purity and supply chain consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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